molecular formula C6H4FN3S B1446659 6-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 1440427-89-3

6-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1446659
CAS RN: 1440427-89-3
M. Wt: 169.18 g/mol
InChI Key: URUXJEJELHYNSQ-UHFFFAOYSA-N
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Description

6-Fluorothiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4FN3S . It has a molecular weight of 169.18 . The compound is a light brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Fluorothiazolo[5,4-b]pyridin-2-amine is 1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Fluorothiazolo[5,4-b]pyridin-2-amine is a light brown solid . It has a molecular weight of 169.18 . and 95% .

Scientific Research Applications

Synthesis and Derivative Formation

6-Fluorothiazolo[5,4-b]pyridin-2-amine serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds, highlighting its importance in medicinal chemistry and material science. For instance, it has been utilized in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through a method involving intramolecular cyclization and nucleophilic substitution with various amines, demonstrating its potential in creating previously unknown derivatives for further pharmacological evaluation (Palamarchuk et al., 2019).

Fluorinated Derivatives for Anticancer Research

The creation of fluorinated derivatives of pyrido[2,3-b]pyrazines, which are structurally related to 6-Fluorothiazolo[5,4-b]pyridin-2-amine, has been explored for their potent fungicidal activity against economically important phytopathogens. These compounds, including [(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine, have shown excellent activity, suggesting their potential utility in agricultural applications and hinting at the broad applicability of fluorinated derivatives in enhancing biological activity (Crowley et al., 2010).

Anticonvulsant Activity

The compound has also shown promise in the field of neurology, particularly in the synthesis of derivatives with anticonvulsant activity. For example, isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, structurally related to 6-Fluorothiazolo[5,4-b]pyridin-2-amine, have been synthesized and evaluated for their anticonvulsant properties, demonstrating the potential of thiazolo[5,4-b]pyridin-2-amine derivatives in developing new treatments for epilepsy (Paronikyan et al., 2002).

Chemical Sensing and Environmental Monitoring

Furthermore, derivatives of thiazolo[5,4-b]pyridine have been explored for their potential as chemical sensors. A novel fluorescent sensor based on dithiazolo[4,5-b:5′,4′-e]pyridine, synthesized from chloronitropyridines and thioamides, demonstrates different recognition of transition metal ions and protons. This highlights the application of 6-Fluorothiazolo[5,4-b]pyridin-2-amine derivatives in environmental monitoring and the detection of water pollution by specific metal ions (Darabi et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUXJEJELHYNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1440427-89-3
Record name 6-fluorothiazolo[5,4-b]pyridin-2-amine
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